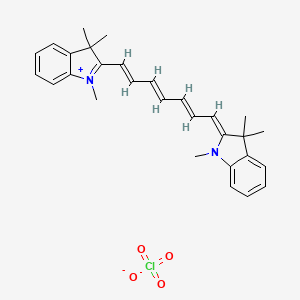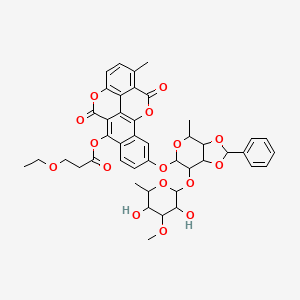
1,1',3,3,3',3'-ヘキサメチルインドトリカルボシアニン過塩素酸塩
概要
説明
1,1',3,3,3',3'-Hexamethylindotricarbocyanine perchlorate (HITC) is a synthetic dye used in a variety of scientific research applications. HITC is a water-soluble dye that can be used in a variety of biochemical and physiological experiments, and its properties give it a number of advantages and limitations for use in lab experiments. Additionally, potential future directions for HITC research will be discussed.
科学的研究の応用
光線力学療法
この化合物は、光線力学療法(PDT)で使用されており、光増感剤と光を併用して癌細胞を破壊する治療法です 。この化合物は癌細胞に蓄積し、光によって活性化されると、細胞を殺すことができる活性酸素種を生成します。
光学イメージング
光学イメージングの分野では、この染料は、共焦点顕微鏡などのイメージング技術におけるコントラストを強化するために使用され、細胞構造の詳細な可視化を可能にします 。これは、生細胞内のミトコンドリアを染色するのに特に役立ち、細胞代謝と機能に関する洞察を提供します。
レーザー染料
この化合物は、赤外線レーザーのレーザー染料として役立ちます。 その高い光安定性と蛍光効率により、近赤外領域でのレーザー発光に優れた媒体となります 。この用途は、通信や医療診断など、さまざまな技術において不可欠です。
膜電位センシング
膜電位感受性染料として、神経科学および生理学研究で細胞の電気的活動を測定するために使用されます。 この用途は、神経インパルスと心臓リズムを理解するために不可欠です .
環境センシング
環境科学では、染料の極性と環境の変化に対する感受性により、汚染物質を検出したり、分子レベルで環境変化を研究したりするための候補となります .
分析化学
最後に、分析化学では、さまざまなアッセイにおける蛍光プローブとして使用され、生体分子を検出および定量化します。 その強い蛍光により、感度の高い検出が可能になり、生化学研究における正確な測定に不可欠です .
作用機序
Target of Action
The primary target of 1,1’,3,3,3’,3’-Hexamethylindotricarbocyanine perchlorate, also known as (2Z)-1,3,3-Trimethyl-2-[(2E,4E,6E)-7-(1,3,3-trimethylindol-1-ium-2-yl)hepta-2,4,6-trienylidene]indole;perchlorate, is the cell membrane . It is a membrane-potential sensitive dye .
Mode of Action
This compound interacts with its target, the cell membrane, by binding to the membrane and sensing its potential . It is a slow-response potentiometric fluorophore , which means it changes its fluorescence properties in response to changes in the electric potential across the cell membrane.
Result of Action
The primary result of the action of this compound is the change in its fluorescence properties in response to changes in the membrane potential . This allows researchers to monitor changes in the membrane potential in real-time.
Safety and Hazards
1,1’,3,3,3’,3’-Hexamethylindotricarbocyanine perchlorate is classified as a strong oxidizer that may cause fire on contact with other materials . It can cause burns and inhalation may cause corrosive injuries to the upper respiratory tract and lungs . It is harmful if swallowed and toxic in contact with skin . It is also harmful to aquatic life with long-lasting effects .
生化学分析
Biochemical Properties
1,1’,3,3,3’,3’-Hexamethylindotricarbocyanine perchlorate plays a significant role in biochemical reactions, primarily as a fluorescent dye. It interacts with various biomolecules, including enzymes and proteins, by binding to them and altering their fluorescence properties. This interaction allows researchers to monitor and analyze biochemical reactions in real-time. The compound’s ability to respond to changes in membrane potential makes it a valuable tool for studying cellular processes such as ion transport and membrane dynamics .
Cellular Effects
1,1’,3,3,3’,3’-Hexamethylindotricarbocyanine perchlorate influences various types of cells and cellular processes. It affects cell function by altering membrane potential, which can impact cell signaling pathways, gene expression, and cellular metabolism. The compound’s fluorescence properties enable researchers to visualize and track changes in cellular activity, providing insights into how cells respond to different stimuli .
Molecular Mechanism
The molecular mechanism of 1,1’,3,3,3’,3’-Hexamethylindotricarbocyanine perchlorate involves its binding interactions with biomolecules. The compound binds to specific sites on enzymes and proteins, leading to changes in their fluorescence properties. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, the compound can influence gene expression by altering the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,1’,3,3,3’,3’-Hexamethylindotricarbocyanine perchlorate can change over time. The compound’s stability and degradation are important factors to consider, as they can impact its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its fluorescence properties may degrade over time, affecting its ability to accurately monitor cellular processes .
Dosage Effects in Animal Models
The effects of 1,1’,3,3,3’,3’-Hexamethylindotricarbocyanine perchlorate vary with different dosages in animal models. At low doses, the compound can effectively monitor cellular processes without causing significant toxicity. At high doses, it may exhibit toxic or adverse effects, including alterations in cellular metabolism and membrane integrity. Researchers must carefully determine the appropriate dosage to balance efficacy and safety .
Metabolic Pathways
1,1’,3,3,3’,3’-Hexamethylindotricarbocyanine perchlorate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound can affect metabolic flux and metabolite levels by altering the activity of key enzymes involved in metabolic processes. This interaction provides valuable insights into how cells regulate their metabolic pathways and respond to different conditions .
Transport and Distribution
The transport and distribution of 1,1’,3,3,3’,3’-Hexamethylindotricarbocyanine perchlorate within cells and tissues are crucial for its function. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within specific cellular compartments can influence its activity and effectiveness in monitoring cellular processes .
Subcellular Localization
1,1’,3,3,3’,3’-Hexamethylindotricarbocyanine perchlorate exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its role in monitoring cellular processes and providing accurate insights into cellular function .
特性
IUPAC Name |
1,3,3-trimethyl-2-[7-(1,3,3-trimethylindol-1-ium-2-yl)hepta-2,4,6-trienylidene]indole;perchlorate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33N2.ClHO4/c1-28(2)22-16-12-14-18-24(22)30(5)26(28)20-10-8-7-9-11-21-27-29(3,4)23-17-13-15-19-25(23)31(27)6;2-1(3,4)5/h7-21H,1-6H3;(H,2,3,4,5)/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHQOULZCPKJYMM-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=CC=C3C(C4=CC=CC=C4N3C)(C)C)C)C.[O-]Cl(=O)(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5066087 | |
| Record name | 3H-Indolium, 2-[7-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1,3,5-heptatrienyl]-1,3,3-trimethyl-, perchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5066087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
509.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Green powder; [Acros Organics MSDS] | |
| Record name | 1,1',3,3,3',3'-Hexamethylindotricarbocyanine perchlorate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14674 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
16595-48-5 | |
| Record name | 3H-Indolium, 2-[7-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1,3,5-heptatrien-1-yl]-1,3,3-trimethyl-, perchlorate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16595-48-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3H-Indolium, 2-[7-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1,3,5-heptatrien-1-yl]-1,3,3-trimethyl-, perchlorate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3H-Indolium, 2-[7-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1,3,5-heptatrienyl]-1,3,3-trimethyl-, perchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5066087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[7-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)hepta-1,3,5-trienyl]-1,3,3-trimethyl-3H-indolium perchlorate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.941 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the solvent environment impact the singlet oxygen quenching ability of 1,1′,3,3,3′,3′-Hexamethylindotricarbocyanine perchlorate?
A1: The research indicates that the singlet oxygen quenching constant for 1,1′,3,3,3′,3′-Hexamethylindotricarbocyanine perchlorate can vary significantly depending on the solvent. [] The study observed that solvents exhibiting high values on the π* scale of Kamlet, Abboud, Abraham, and Taft correlated with larger quenching constants for the dye. This suggests that solvents with higher polarizability enhance the charge transfer process, which is proposed as the primary mechanism for singlet oxygen quenching by this cyanine dye.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-Furanyl-[3-hydroxy-3-(trifluoromethyl)-3a,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-2-yl]methanone](/img/structure/B1230780.png)
![2-Chloro-1-[4-(2-ethyl-7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl]ethanone](/img/structure/B1230781.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[[[3,4-dioxo-2-(1-pyrrolidinyl)-1-cyclobutenyl]amino]methyl]-1-cyclohexanecarboxamide](/img/structure/B1230784.png)
![Methyl 2-(3-ethenyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl)-3-methoxyprop-2-enoate](/img/structure/B1230786.png)


